5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have been synthesized as part of research into potent fibroblast growth factor receptor inhibitors .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its derivatives are primarily used in the synthesis of various heterocyclic compounds. For instance, Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives were synthesized through oxidation of tosylhydrazones, highlighting the compound's role in forming tricyclic heterocycles (El-Nabi, 2004). Similarly, a novel one-pot synthesis of Tetrahydro-pyrrolo[3,4-b]pyridine-5-one was developed using a multi-component reaction involving a compound related to 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (Liu et al., 2015).
Pharmaceutical Research
The compound and its derivatives have been studied for their potential in pharmaceutical research. For instance, a scaleable synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde was described, which included a step involving a related compound (Li et al., 2010). This research could be significant for developing new pharmaceuticals.
Antitumor Research
Compounds structurally similar to 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde have been isolated from natural sources and tested for antitumor properties. For example, a novel compound isolated from Taiwanofungus camphoratus was found to inhibit tumor cell proliferation, indicating potential medicinal applications (Jia et al., 2015).
Chemical Synthesis and Reactivity
The reactivity of similar compounds has been explored in various chemical syntheses. For example, the Synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles involved a compound structurally similar to 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, demonstrating its usefulness in producing complex chemical structures (Kametani et al., 1976).
Novel Compound Synthesis
The compound has been used in the synthesis of new compounds with potential applications in various fields. A study described the preparation of new pyrrolo[3,2-l]acridinone derivatives using a reaction that involves a compound structurally related to 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (Rozhkova et al., 2017).
Future Directions
properties
IUPAC Name |
5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-3-2-7-9(11-8)6(5-12)4-10-7/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLKALRMNIQSGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348654 | |
Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
CAS RN |
17288-55-0 | |
Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17288-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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